

Spectroscopic Analysis of 2,3-Dimethyl-1-hexene: A Technical Guide

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Compound of Interest

Compound Name: 2,3-Dimethyl-1-hexene

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This guide provides a comprehensive overview of the key spectroscopic data for the characterization of **2,3-Dimethyl-1-hexene** (CAS No: 16746-86-4, Molecular Formula: C8H16, Molecular Weight: 112.21 g/mol).[\[1\]](#)[\[2\]](#) The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, intended for researchers, scientists, and professionals in drug development and chemical analysis.

Spectroscopic Data Summary

The quantitative spectroscopic data for **2,3-Dimethyl-1-hexene** are summarized in the tables below, providing a clear reference for spectral interpretation.

Table 1: ^1H NMR Spectroscopic Data

Chemical Shift (ppm)	Multiplicity	Assignment
~4.6-4.7	m	=CH ₂ (vinylic protons)
~2.0	m	-CH- (allylic methine)
~1.7	s	=C-CH ₃ (vinylic methyl)
~1.3	m	-CH ₂ -CH ₂ - (methylene groups)
~0.9	t	-CH ₂ -CH ₃ (terminal methyl)
~0.9	d	-CH-CH ₃ (methine-adjacent methyl)

Note: Specific ppm values can vary slightly based on the solvent and instrument frequency.
Data is compiled from typical values for similar structures and publicly available spectra.

Table 2: ^{13}C NMR Spectroscopic Data

Chemical Shift (ppm)	Assignment
~150	=C< (quaternary vinyl carbon)
~108	=CH ₂ (terminal vinyl carbon)
~40	-CH- (methine carbon)
~35	-CH ₂ - (methylene carbon)
~22	-CH ₂ - (methylene carbon)
~20	-CH ₃ (methyl carbons)
~14	-CH ₃ (terminal methyl carbon)

Note: Assignments are based on general chemical shift ranges for alkenes and alkanes.[\[3\]](#)[\[4\]](#)

Table 3: Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
~3080	C-H Stretch	=C-H (vinylic)
2960-2850	C-H Stretch	C-H (aliphatic)
~1645	C=C Stretch	Alkene
~1465	C-H Bend	-CH ₂ - (scissoring)
~1375	C-H Bend	-CH ₃ (symmetric bending)
~890	C-H Bend	=CH ₂ (out-of-plane bend)

Note: Data is derived from the gas-phase IR spectrum available in the NIST Chemistry WebBook.[\[5\]](#)[\[6\]](#) The C=C stretch for a vinyl group typically falls between 1660-1630 cm⁻¹.[\[7\]](#)

Table 4: Mass Spectrometry (EI-MS) Data

m/z	Interpretation	Relative Abundance
112	Molecular Ion $[M]^+$	Low
97	$[M-CH_3]^+$	Moderate
83	$[M-C_2H_5]^+$	High
69	$[M-C_3H_7]^+$	High
55	$[C_4H_7]^+$	High
41	$[C_3H_5]^+$	High

Note: Electron Ionization (EI) often leads to significant fragmentation, and the molecular ion peak may be weak or absent.^{[8][9]} Fragmentation patterns are dominated by the formation of stable carbocations through the loss of alkyl radicals.^{[10][11]} The base peak is often observed at a lower m/z value.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for a volatile, non-polar compound like **2,3-Dimethyl-1-hexene**. Instrument parameters should be optimized for specific laboratory conditions.

NMR Spectroscopy (1H and ^{13}C)

- Sample Preparation: Dissolve approximately 5-10 mg of **2,3-Dimethyl-1-hexene** in ~0.7 mL of a deuterated solvent (e.g., $CDCl_3$) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Instrument Setup: Place the NMR tube in the spectrometer.
- 1H NMR Acquisition:
 - Tune and shim the instrument to optimize magnetic field homogeneity.
 - Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

- Collect a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
- ^{13}C NMR Acquisition:
 - Switch the probe to the ^{13}C frequency.
 - Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for each unique carbon.
 - A larger number of scans will be required due to the low natural abundance of ^{13}C .
- Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the resulting spectrum and perform baseline correction. Calibrate the chemical shift scale to the TMS signal at 0 ppm.

Infrared (IR) Spectroscopy

- Sample Preparation:
 - Neat Liquid: Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr).
 - Gas Phase: Inject a small amount of the volatile sample into an evacuated gas cell.
- Instrument Setup: Place the prepared sample in the spectrometer's sample compartment.
- Data Acquisition:
 - Record a background spectrum of the empty cell or clean salt plates.
 - Record the sample spectrum over the range of 4000-400 cm^{-1} .
 - The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

- Sample Preparation: Prepare a dilute solution of **2,3-Dimethyl-1-hexene** in a volatile solvent (e.g., hexane or dichloromethane).

- GC Parameters:
 - Injector: Use a split injection mode (e.g., 50:1 split ratio) with an injector temperature of ~250 °C.[12]
 - Column: A non-polar capillary column (e.g., methyl silicone) is suitable.[13]
 - Oven Program: Start at a low temperature (e.g., 40-50 °C) and ramp up at a rate of 10-15 °C/min to a final temperature of ~200 °C to ensure separation from any impurities.[12]
- MS Parameters:
 - Ion Source: Electron Ionization (EI) at 70 eV.[12]
 - Mass Analyzer: Scan a mass range of m/z 35-300.
 - Source Temperature: ~230 °C.[12]
- Data Analysis: Identify the peak corresponding to **2,3-Dimethyl-1-hexene** in the total ion chromatogram. Analyze the corresponding mass spectrum to identify the molecular ion and major fragment ions.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

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Caption: General workflow for spectroscopic analysis of a chemical compound.

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